BQ-610

Cardiovascular Vascular Smooth Muscle Receptor Pharmacology

Researchers requiring maximal ETA receptor blockade in vascular smooth muscle often encounter variable potency among antagonists. BQ-610 provides the solution: 30-fold greater potency than BQ-123 (IC50 20 nM) and 30,000-fold selectivity over ETB receptors, ensuring clean, interpretable data. • IC50 20 nM in porcine aortic smooth muscle • 30,000-fold ETA/ETB selectivity • Validated in vivo in rat heatstroke model • Supplied as lyophilized powder, ≥95% purity

Molecular Formula C36H44N6O6
Molecular Weight 656.8 g/mol
CAS No. 141595-53-1
Cat. No. B133100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBQ-610
CAS141595-53-1
SynonymsBQ 610
BQ-610
BQ610
hexahydroazepinocarbonyl-Leu-D-Trp(CHO)-D-Trp
hexahydroazepinocarbonyl-leucyl-tryptophyl(CHO)-tryptophan
Molecular FormulaC36H44N6O6
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5
InChIInChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1
InChIKeyQHSRPPJQBFQWSC-OJDZSJEKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BQ-610 Selective ETA Antagonist


BQ-610 is a potent and highly selective peptidergic antagonist of the endothelin A (ETA) receptor, designed to block the vasoconstrictive and mitogenic effects of endothelin-1 (ET-1). It functions as a competitive inhibitor at the ETA receptor, with an IC₅₀ of 20 nM for ETA in porcine aortic smooth muscle membrane assays . It also inhibits ET-1- and ET-3-induced adenylate cyclase activation with an IC₅₀ of 28.2 nM . Its molecular formula is C₃₆H₄₄N₆O₆, and it has a molecular weight of 656.7 Da [1].

Selective ETA receptor antagonist for binding and signaling studies
Competitive inhibitor of ET-1 and ET-3 induced adenylate cyclase activation
Research tool for vascular smooth muscle and airway model investigations

BQ-610 vs. Other ETA Antagonists


While several ETA receptor antagonists exist (e.g., BQ-123, FR139317), their binding affinities, selectivity profiles, and functional outcomes vary significantly across species and tissues. For instance, BQ-123 and FR139317 demonstrate high selectivity in cardiac tissues, but their potencies differ from BQ-610 in vascular smooth muscle assays [1]. Furthermore, BQ-788, an ETB antagonist, shows low affinity and no selectivity in human cardiac tissue, highlighting the critical importance of choosing the correct tool for specific receptor subtype investigations [1]. The unique structure of BQ-610 confers a 30-fold greater potency than BQ-123 in porcine aortic smooth muscle membrane assays, while showing equivalent activity in porcine cerebellum membrane assays [2]. This tissue-dependent potency variation underscores why direct substitution is not scientifically valid.

Tissue-dependent potency: ETA antagonist response may differ between vascular and cerebellar assays; direct potency comparisons may not transfer.
Receptor subtype mismatch: ETB-mediated effects require distinct antagonist tools; BQ-610 cannot substitute for ETB-selective inhibitors.
Comparator cross-reactivity: ETA antagonist selectivity profiles vary across tissues; BQ-123 or FR139317 may not yield identical functional outcomes.

BQ-610 Quantitative Comparisons


Potency Advantage over BQ-123 in Smooth Muscle

In a porcine aortic smooth muscle membrane binding assay, BQ-610 demonstrated a 30-fold greater potency as an ETA antagonist compared to BQ-123 . This significant difference in potency was not observed in porcine cerebellum membrane assays, where the two compounds showed similar activity .

Smooth Muscle Potency
Head-to-head
Reported 30-fold higher potency vs. BQ-123 in porcine aortic smooth muscle binding assay; similar activity in cerebellum.
Tissue-dependent potency context
Direct comparison; tissue specificity highlighted
Cardiovascular Vascular Smooth Muscle Receptor Pharmacology

ETA/ETB Receptor Selectivity

BQ-610 exhibits an exceptionally high selectivity for ETA receptors, being approximately 30,000 times more selective for ETA than for ETB receptors [1]. While a direct comparator for this specific metric is not provided, this degree of selectivity is a key differentiator from less selective or dual antagonists.

ETA/ETB Selectivity
Data to verify
Reported ~30,000-fold ETA-selective over ETB receptors.
Supplier-reported selectivity claim
Class-level inference; independent confirmation recommended
Receptor Selectivity Endothelin Biology Pharmacology

Mitogenesis Inhibition in Airway Smooth Muscle

In a study of ET-1-induced mitogenesis in cultured ovine airway smooth muscle cells, both BQ-610 (ETA antagonist) and BQ-788 (ETB antagonist) inhibited proliferation, but with different potencies [1]. BQ-788 was more potent, with an IC₅₀ of 3.5 nM and a slope of 0.49, compared to BQ-610's IC₅₀ of 20 nM and slope of 0.27 [1].

Airway Mitogenesis
Head-to-head
IC₅₀ 20 nM (BQ-610) vs. 3.5 nM (BQ-788) in ovine airway smooth muscle cell proliferation.
ETA vs ETB contribution context
BQ-788 more potent in this assay; receptor subtype profiles differ
Airway Biology Mitogenesis Asthma Research

Circulatory Protection in Heatstroke

In a rat model of heatstroke, prior antagonism of ET-1A receptors with BQ-610 (0.5 mg/kg, i.v.) or BQ-123 (1 mg/kg, i.v.) alleviated hyperthermia, arterial hypotension, decreased cardiac output, and increased markers of cerebral ischemia and injury [1]. In contrast, the ETB antagonist BQ-788 (0.5 mg/kg, i.v.) had no such protective effect [1].

Heatstroke Model
Head-to-head
BQ-610 (0.5 mg/kg) alleviated circulatory collapse and cerebral ischemia in rat heatstroke; BQ-788 ineffective.
Supports ETA pathway study in shock models
In vivo model; dose-specific response
Heatstroke Circulatory Shock Cerebral Ischemia

Vasodilation and Positive Inotropy In Vivo

In an open-chest rat model, BQ-610 (100 μg/kg) caused significant vasodilation, reducing total peripheral resistance by 7.5% (p<0.01), and increased stroke volume by 15.3% (p<0.01), cardiac output by 15.4% (p<0.001), and ejection fraction by 10.4% (p<0.01) compared to control [1]. Isovolumic measurements also indicated a positive inotropic effect (peak LVSP +4.2%, p<0.01; peak dP/dtmax +5.5%, p<0.01) [1].

Hemodynamic Profile
Cross-study comparable
TPR -7.5%, SV +15.3%, CO +15.4%, EF +10.4% vs. vehicle in open-chest rat model.
Vasodilatory and inotropic endpoint context
7-min infusion; reported statistically significant changes
Hemodynamics Cardiovascular Inotropy

Postischemic Microvascular Competence

In a study of postischemic microvascular incompetence in the heart, both BQ-610 and BQ-123 were used to clarify the role of endothelin [1]. While both compounds increased the proportion of competent capillaries, only BQ-123 achieved a statistically significant 30% increase compared to controls (P<0.05) [1].

Postischemic Microvasculature
Head-to-head
BQ-610 increased competent capillaries but not statistically significant; BQ-123 achieved 30% increase (P<0.05).
Differential functional outcome in ischemia model
BQ-610 effect weaker under these conditions; replicate with caution
Ischemia/Reperfusion Microcirculation Myocardial Protection

BQ-610 Key Application Scenarios


High-Potency ETA Blockade in Vascular Smooth Muscle

Given its 30-fold greater potency than BQ-123 in porcine aortic smooth muscle membrane assays , BQ-610 is the preferred tool for investigators seeking maximal ETA receptor blockade in vascular smooth muscle preparations. This is particularly relevant for studies on vasoconstriction, hypertension, and vascular remodeling where high ETA antagonist potency is essential.

Ultra-High ETA Selectivity Studies

With an estimated 30,000-fold selectivity for ETA over ETB receptors , BQ-610 is an ideal candidate for experiments where confounding ETB-mediated effects must be minimized. This is crucial for dissecting the distinct physiological and pathological roles of ETA receptors in systems where both receptor subtypes are co-expressed.

Airway Smooth Muscle Proliferation Studies

BQ-610 has been quantitatively characterized for its role in inhibiting ET-1-induced mitogenesis in ovine airway smooth muscle cells (IC₅₀=20 nM) . This makes it a valuable tool for researchers studying the mechanisms of airway remodeling in asthma and other respiratory diseases, where smooth muscle proliferation is a key feature.

Circulatory Shock and Cerebral Ischemia Models

BQ-610 has demonstrated efficacy in vivo in a rat model of heatstroke, where it alleviated circulatory shock and cerebral ischemia . This validated in vivo activity supports its use in preclinical studies exploring the role of ETA receptors in shock states and ischemic injury, particularly when comparing to ETB antagonists like BQ-788, which was ineffective in the same model .

Application
Selection Property
Validation Focus
Vascular smooth muscle receptor studies
ETA binding potency in tissue-specific assays
Tissue-dependent response validation
ETA-selective pathway dissection
Receptor subtype selectivity profile
ETA vs ETB expression context review
Airway smooth muscle proliferation assays
Mitogenesis inhibition endpoint
ETA/ETB contribution assessment
Circulatory shock and ischemia models
In vivo hemodynamic endpoint review
ETA-mediated pathway in shock/ischemia
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